molecular formula C7H4F2N2O4 B2965860 2,4-Difluoro-3-methyl-1,5-dinitrobenzene CAS No. 112822-76-1

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

Cat. No. B2965860
CAS RN: 112822-76-1
M. Wt: 218.116
InChI Key: GONFSKOWDVAZFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1,5-Difluoro-2,4-dinitrobenzene” can be achieved by direct nitration of 1,3-difluorobenzene in high yield (77%) .


Molecular Structure Analysis

The molecular structure of “1,5-Difluoro-2,4-dinitrobenzene” can be viewed using Java or Javascript . The molecular formula is C6H2F2N2O4 .


Chemical Reactions Analysis

“1,5-Difluoro-2,4-dinitrobenzene” is known to react with amines . For example, it has been used in the reaction with a mixture of L- and D-amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Difluoro-2,4-dinitrobenzene” include a density of 1.7±0.1 g/cm3, a boiling point of 306.8±37.0 °C at 760 mmHg, and a melting point of 72-74 °C (lit.) .

Scientific Research Applications

Fluorinated Derivatives and Their Potential in Heterocyclic Chemistry

Fluorinated aromatic compounds have been a focal point in organometallic chemistry and catalysis due to their unique electronic properties. The introduction of fluorine atoms into aromatic rings has been shown to activate halogen substituents towards nucleophilic attack, facilitating the synthesis of N- and S-containing groups. This has broad implications in the development of new synthetic pathways in heterocyclic chemistry. Specifically, fluorine-containing derivatives of benzothiazole N-oxide have been synthesized, showcasing the potential of fluorinated compounds in creating novel heterocyclic structures with significant applications in medicinal chemistry and drug development (Sipyagin et al., 2004).

Advancements in Organometallic Chemistry

The solvent properties of fluorobenzenes, including 2,4-difluoro derivatives, have been increasingly recognized for their utility in organometallic reactions and transition-metal-based catalysis. The presence of fluorine reduces π-electron density donation from the arene, making these compounds suitable as non-coordinating solvents or easily displaced ligands in metal complexes. This characteristic opens up new avenues for catalytic reactions, including C-H and C-F bond activation, which are pivotal for innovative organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Enabling Synthesis of Novel Compounds

The synthesis of novel compounds from 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives underlines the compound's versatility as a precursor in organic synthesis. For instance, benzo[1,5]oxazepin-4-one skeleton compounds and their derivatives have been synthesized from 1,5-difluoro-2,4-dinitrobenzene. These syntheses involve strategic substitutions and reductions, highlighting the role of 2,4-difluoro-3-methyl-1,5-dinitrobenzene in facilitating the construction of complex molecular structures with potential therapeutic applications (Wang et al., 2008).

Biochemical Applications

In biochemical research, the reactivity of 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives with biological molecules has been studied. For example, 1,5-Difluoro-2,4-dinitrobenzene has been used to introduce cross-linkages in proteins, affecting their functional properties. This application is crucial for understanding protein structure and function, offering insights into the design of inhibitors and drugs targeting specific proteins (Hardman & Hardman, 1971).

Spectroscopic and Electrochemical Studies

Spectroscopic and electrochemical studies on 2,4-difluoro-3-methyl-1,5-dinitrobenzene derivatives provide fundamental insights into their electronic structure and reactivity. Vibrational spectroscopy (FT-IR and FT-Raman) and NMR studies have been conducted to understand the molecular structure and dynamics of these compounds. Such investigations are essential for the rational design of fluorinated compounds with desired physical and chemical properties (Seshadri & Padmavathy, 2017).

Safety And Hazards

“1,5-Difluoro-2,4-dinitrobenzene” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,4-difluoro-3-methyl-1,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONFSKOWDVAZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

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